2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

Catalog No.
S3310259
CAS No.
99646-28-3
M.F
C48H40P2
M. Wt
678.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

CAS Number

99646-28-3

Product Name

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane

Molecular Formula

C48H40P2

Molecular Weight

678.8 g/mol

InChI

InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3

InChI Key

IOPQYDKQISFMJI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C

The exact mass of the compound [1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP, CAS: 99646-28-3) is a premium chiral bisphosphine ligand widely utilized in transition-metal-catalyzed asymmetric synthesis . Structurally derived from the parent BINAP core, Tol-BINAP features para-methyl substitutions on the phenyl rings, which increases the electron density at the phosphorus centers and subtly modifies the steric environment [1]. In industrial procurement, this compound is selected over standard BINAP when a process requires enhanced catalytic turnover, improved solubility in non-polar solvents, or superior enantioselectivity in specific ruthenium, palladium, copper, or iridium-catalyzed transformations, such as asymmetric hydrogenations and cross-coupling reactions .

Substituting Tol-BINAP with the unmethylated parent ligand (BINAP) or simpler chelating phosphines (e.g., P(o-tolyl)3) frequently leads to process failures in sensitive catalytic cycles [1]. The electron-donating p-tolyl groups in Tol-BINAP accelerate oxidative addition and stabilize high-oxidation-state metal intermediates more effectively than standard phenyl groups. In procurement and scale-up, substituting Tol-BINAP with standard BINAP or monodentate ligands can result in a catastrophic loss of enantiomeric excess (ee) with sterically hindered substrates, or complete reaction failure due to competitive side reactions, such as the exclusive formation of phenols instead of anilines during the amination of aryl triflates [1].

Precursor Compatibility in Palladium-Catalyzed Buchwald-Hartwig Amination

In the palladium-catalyzed amination of aryl triflates, the choice of ligand dictates whether the reaction yields the desired C-N coupling product or degrades into side reactions. Studies demonstrate that a Pd(OAc)2/Tol-BINAP catalytic system successfully converts aryl triflates to N-arylpiperazines with up to 75% yield. In direct contrast, utilizing the standard monodentate ligand P(o-tolyl)3 under identical conditions results in 0% amination, yielding only phenol byproducts resulting from nucleophilic attack at the sulfur center [1].

Evidence DimensionAmination Yield vs. Side-Product Formation
Target Compound DataPd/Tol-BINAP: 73-75% yield of N-arylpiperazine
Comparator Or BaselinePd/P(o-tolyl)3: 0% amination (exclusive phenol formation)
Quantified DifferenceTol-BINAP enables successful C-N coupling of aryl triflates where standard monodentate ligands completely fail.
ConditionsPd(OAc)2 (2 mol %), NaOtBu, toluene, 80 °C, 3 h

This allows process chemists to utilize readily available phenol-derived aryl triflates as electrophiles without needing to convert them into more expensive or less stable aryl halides.

Enantioselectivity in Cu(I)-Catalyzed Conjugate Additions

For the asymmetric 1,4-conjugate addition of Grignard reagents to alpha,beta-unsaturated esters, achieving high enantioselectivity with sterically hindered or double-bond-bearing reagents is notoriously difficult. A catalytic system utilizing CuI and Tol-BINAP at a 1:1.5 ratio maintains exceptional enantiocontrol, achieving up to 98% ee. Other existing catalytic systems and phosphine ligands suffer from a significant loss of enantioselectivity when subjected to these challenging substrates [1].

Evidence DimensionEnantiomeric Excess (% ee)
Target Compound DataCuI / Tol-BINAP: 86-98% ee
Comparator Or BaselineStandard Cu-catalyst systems: Significant loss of ee with hindered Grignards
Quantified DifferenceTol-BINAP maintains >86% ee even with sterically hindered or double-bond-bearing Grignard reagents.
Conditions1 mol % CuI, 1.5 mol % Tol-BINAP, t-BuOMe, -40 °C

Ensures high-purity chiral intermediate production in pharmaceutical manufacturing while accommodating highly functionalized or sterically demanding Grignard reagents.

Ligand Superiority in Iridium-Catalyzed Allylic Amination

In the regio- and enantioselective iridium-catalyzed amination of alkyl-substituted allylic acetates with secondary amines, (S)-Tol-BINAP demonstrates quantitative superiority over other premium chiral ligands. When compared to SEGPHOS, the Ir-Tol-BINAP system yields branched allylic amines with up to 98% efficiency and 96% enantiomeric excess, whereas SEGPHOS provides inferior enantioselectivity and yield[1].

Evidence DimensionEnantiomeric Excess (% ee) and Efficiency
Target Compound Data(S)-Tol-BINAP: Up to 98% efficiency, 96% ee
Comparator Or BaselineSEGPHOS: Inferior ee and yield
Quantified DifferenceTol-BINAP significantly outperforms SEGPHOS in both conversion efficiency and enantioselectivity for branched allylic amines.
ConditionsIr-catalyzed amination of racemic alkyl-substituted allylic acetates with secondary aliphatic amines

Provides a highly reliable, air-stable catalytic system for the late-stage functionalization of complex pharmaceutical intermediates, reducing downstream purification costs.

Late-Stage Pharmaceutical Amination

Driven by its superior performance over SEGPHOS in iridium-catalyzed allylic aminations, Tol-BINAP is the optimal ligand for introducing chiral amine functionalities into complex, late-stage pharmaceutical intermediates. Its ability to maintain high enantioselectivity (up to 96% ee) with structurally complex secondary amines makes it ideal for synthesizing active pharmaceutical ingredients (APIs) where regioselectivity is critical [1].

Asymmetric Synthesis of beta-Alkyl Esters via Conjugate Addition

Based on its ability to achieve up to 98% ee in Cu(I)-catalyzed Michael additions, Tol-BINAP is highly recommended for the industrial synthesis of chiral beta-alkyl esters. It is particularly valuable when the process requires the use of sterically hindered or double-bond-bearing Grignard reagents, which typically cause a loss of enantiocontrol with standard copper-ligand systems [2].

Cross-Coupling of Phenol-Derived Electrophiles

Because Tol-BINAP prevents the degradation of aryl triflates into phenols during palladium-catalyzed aminations, it is the ligand of choice for Buchwald-Hartwig cross-couplings utilizing phenol-derived electrophiles. This allows procurement teams to source cheaper phenol derivatives (converted to triflates) rather than relying exclusively on aryl bromides or iodides for C-N bond formation [3].

XLogP3

12.9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023
Lee et al. Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds. Nature Chemistry, doi: 10.1038/nchem.1150, published online 25 September 2011 http://www.nature.com/nchem

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